molecular formula C26H28O5 B8113198 (2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol

(2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol

Cat. No.: B8113198
M. Wt: 420.5 g/mol
InChI Key: FXSGDUKYGQQTFV-NGSHPTGOSA-N
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Description

(2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol is a complex organic compound with a unique structure that includes a tetrahydropyran ring, methoxy group, and trityloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups followed by the introduction of the trityloxy group. The reaction conditions often require the use of protecting groups, such as trityl chloride, in the presence of a base like pyridine. The methoxy group is introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or trityloxy groups using reagents like sodium methoxide or sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol involves its interaction with specific molecular targets and pathways. The trityloxy group can act as a protecting group, allowing selective reactions at other functional groups. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-(((1R,2R,3S,4R,6S)-4,6-diamino-2-(((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-3-hydroxycyclohexyl)oxy)tetrahydro-2H-pyran-3,4-diol
  • (2R,3S,4R,5R,6S)-5-Amino-6-(((1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl)oxy)-2-(®-1-hydroxyethyl)tetrahydro-2H-pyran-3,4-diol

Uniqueness

The uniqueness of (2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxy and trityloxy groups allows for selective modifications and applications in various fields of research.

Properties

IUPAC Name

(2R,3S,4R,6S)-6-methoxy-2-(trityloxymethyl)oxane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c1-29-24-17-22(27)25(28)23(31-24)18-30-26(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-25,27-28H,17-18H2,1H3/t22-,23-,24+,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSGDUKYGQQTFV-NGSHPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H]([C@@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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